molecular formula C13H6F3NO4 B3167765 1-Nitro-3-(trifluoromethyl)oxanthrene CAS No. 924843-88-9

1-Nitro-3-(trifluoromethyl)oxanthrene

Cat. No. B3167765
CAS RN: 924843-88-9
M. Wt: 297.19 g/mol
InChI Key: YRHOHABEWDKYPS-UHFFFAOYSA-N
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Description

1-Nitro-3-(trifluoromethyl)oxanthrene, also known as NTO, is a synthetic organic compound. It has a molecular weight of 297.19 and a molecular formula of C13H6F3NO4 .


Molecular Structure Analysis

The molecular structure of 1-Nitro-3-(trifluoromethyl)oxanthrene can be represented by the SMILES notation: c1ccc2c(c1)Oc1cc(cc(c1O2)N+=O)C(F)(F)F .


Physical And Chemical Properties Analysis

1-Nitro-3-(trifluoromethyl)oxanthrene has a molecular weight of 297.19 and a molecular formula of C13H6F3NO4 . Additional physical and chemical properties are not provided in the search results.

Scientific Research Applications

Heterogeneous Nitration of PAHs

Research has explored the heterogeneous reactions of polycyclic aromatic hydrocarbons (PAHs) and their derivatives with NO3 radicals, leading to the formation of nitro-substituted products, including mono-nitro-, di-nitro-, and poly-nitro-PAHs. This study utilized a flow tube reactor coupled to a vacuum ultraviolet photoionization aerosol time-of-flight mass spectrometer (VUV-ATOFMS) to investigate these reactions, providing insights into atmospheric chemistry and potential environmental impacts of nitro-PAHs (Zhang et al., 2011).

Enantioselective Michael Addition

The diastereo- and enantioselective Michael addition of 3-substituted oxindoles to trifluoromethyl-substituted nitro olefins has been studied, highlighting the synthesis of chiral compounds with a trifluoromethyl group and quaternary stereocenters. This research, catalyzed by a quinine-derived squaramide, contributes to the development of asymmetric synthesis methods, offering potential applications in pharmaceuticals and agrochemicals (Zhao et al., 2014).

Synthesis and Reactivity of Nitro-Substituted Compounds

The synthesis and reactivity of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, were investigated. This compound demonstrated increased reactivity compared to its non-nitrated counterpart, suggesting its utility in organic synthesis and potential applications in developing novel reagents for trifluoromethylation (Santschi et al., 2014).

Mechanism of Action

The mechanism of action for 1-Nitro-3-(trifluoromethyl)oxanthrene is not specified in the search results. This compound is used in scientific research, but its specific interactions and effects may depend on the context of the study.

Safety and Hazards

When handling 1-Nitro-3-(trifluoromethyl)oxanthrene, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-nitro-3-(trifluoromethyl)dibenzo-p-dioxin
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F3NO4/c14-13(15,16)7-5-8(17(18)19)12-11(6-7)20-9-3-1-2-4-10(9)21-12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHOHABEWDKYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitro-3-(trifluoromethyl)oxanthrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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